11-Phenylnaphtho[1,2-f]isoindole-8,10-dione
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Overview
Description
11-Phenylnaphtho[1,2-f]isoindole-8,10-dione is a complex organic compound characterized by a fused heterocyclic ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-Phenylnaphtho[1,2-f]isoindole-8,10-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the isoindoline-1,3-dione scaffold . Another method involves the hexadehydro-Diels–Alder domino reaction of various substituted tetraynes and imidazole derivatives, resulting in the formation of multifunctionalized isoindole-1,3-diones .
Industrial Production Methods
Industrial production of this compound may involve large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of green chemistry principles, such as waste-free transformations and high atom economy, is also emphasized to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
11-Phenylnaphtho[1,2-f]isoindole-8,10-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various substituted isoindole derivatives, which can have different functional groups attached to the aromatic rings, enhancing their chemical and biological properties .
Scientific Research Applications
11-Phenylnaphtho[1,2-f]isoindole-8,10-dione has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and polymer additives.
Mechanism of Action
The mechanism of action of 11-Phenylnaphtho[1,2-f]isoindole-8,10-dione involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the functional groups present in the compound .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 11-Phenylnaphtho[1,2-f]isoindole-8,10-dione include other isoindole derivatives such as:
- Isoindoline-1,3-dione
- Phthalimide
- Isoindolinone
Uniqueness
What sets this compound apart from these similar compounds is its unique fused ring system and the presence of a phenyl group, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
11-phenylnaphtho[1,2-f]isoindole-8,10-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13NO2/c24-21-17-12-15-11-10-13-6-4-5-9-16(13)18(15)19(20(17)22(25)23-21)14-7-2-1-3-8-14/h1-12H,(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGAUCLFEJZBEEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C(=CC4=C2C(=O)NC4=O)C=CC5=CC=CC=C53 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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